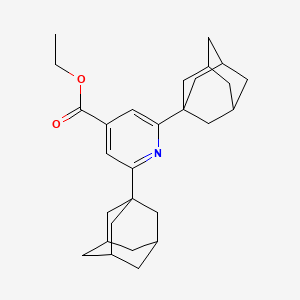
Ethyl 2,6-bis(adamantan-1-YL)pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,6-bis(adamantan-1-yl)pyridine-4-carboxylate is a fascinating compound that combines the adamantane and pyridine moieties. Let’s break it down:
Adamantane: A rigid, cage-like hydrocarbon with three fused cyclohexane rings. It’s known for its exceptional stability and unique structural features.
Pyridine: A heterocyclic aromatic compound containing a nitrogen atom in its six-membered ring.
Preparation Methods
a. Synthetic Routes
Adamantane Derivatives: Start with adamantane itself or its derivatives.
Reaction with β-Nitrostyrenes: Unsaturated derivatives can be prepared by reacting halide-adamantanes with β-nitrostyrenes in the presence of triethylboranes .
b. Industrial Production
Unfortunately, specific industrial production methods for this compound are not widely documented. research continues to explore efficient synthetic routes.
Chemical Reactions Analysis
Reactivity: Ethyl 2,6-bis(adamantan-1-yl)pyridine-4-carboxylate exhibits high reactivity due to its unsaturated bonds.
Common Reactions:
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for novel adamantane-based materials.
Biology: Investigating its interactions with biological systems.
Medicine: Potential drug candidates.
Industry: In designing new materials with unique properties.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While ethyl 2,6-bis(adamantan-1-yl)pyridine-4-carboxylate is unique, similar compounds include adamantane derivatives and pyridine-based structures.
Properties
Molecular Formula |
C28H37NO2 |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
ethyl 2,6-bis(1-adamantyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C28H37NO2/c1-2-31-26(30)23-9-24(27-11-17-3-18(12-27)5-19(4-17)13-27)29-25(10-23)28-14-20-6-21(15-28)8-22(7-20)16-28/h9-10,17-22H,2-8,11-16H2,1H3 |
InChI Key |
ZSJRTCLXXIDVAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















